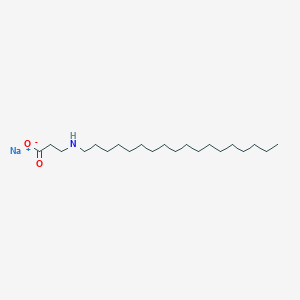
Sodium N-octadecyl-beta-alaninate
Beschreibung
Sodium N-octadecyl-beta-alaninate is a sodium salt derived from beta-alanine, an amino acid with the amino group attached to the beta-carbon. Structurally, it consists of a long-chain octadecyl (C18) group bonded to the nitrogen of beta-alanine, followed by a carboxylate group neutralized by sodium. This amphiphilic structure grants it surfactant properties, enabling applications in detergents, emulsifiers, and industrial formulations where stable micelle formation and interfacial activity are critical .
Eigenschaften
CAS-Nummer |
14356-62-8 |
|---|---|
Molekularformel |
C21H42NNaO2 |
Molekulargewicht |
363.6 g/mol |
IUPAC-Name |
sodium;3-(octadecylamino)propanoate |
InChI |
InChI=1S/C21H43NO2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21(23)24;/h22H,2-20H2,1H3,(H,23,24);/q;+1/p-1 |
InChI-Schlüssel |
FCQJBGMBPQLHOJ-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCCCNCCC(=O)[O-].[Na+] |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCNCCC(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNCCC(=O)[O-].[Na+] |
Andere CAS-Nummern |
14356-62-8 |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table and analysis compare Sodium N-octadecyl-beta-alaninate with structurally related sodium-beta-alaninate derivatives, focusing on molecular features, solubility, and applications.
Table 1: Structural and Functional Comparison of Sodium Beta-Alaninate Derivatives
*Note: this compound is inferred based on structural analogs.
Key Comparisons
Alkyl Chain Length and Saturation this compound’s saturated C18 chain enhances hydrophobicity, making it ideal for forming rigid micelles in nonpolar environments. In contrast, Disodium N-(2-carboxylatoethyl)-N-9-octadecenyl-beta-alaninate (CAS 93982-27-5) contains an unsaturated C18 chain, reducing melting points and improving solubility in polar solvents . The shorter hydroxydodecyl (C12) chain in Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate (CAS 70521-74-3) lowers lipophilicity, favoring applications requiring moderate surfactant strength .
Functional Group Modifications
- Hydroxyethyl and hydroxydodecyl groups in CAS 70521-74-3 introduce hydrogen-bonding capacity, increasing water solubility and reducing critical micelle concentration (CMC) compared to the unsubstituted octadecyl derivative .
- The carboxylatoethyl group in CAS 93982-27-5 adds anionic charge density, enhancing solubility in aqueous systems and enabling chelation of metal ions .
Applications
- This compound’s long saturated chain suits heavy-duty detergents and lubricants.
- CAS 70521-74-3’s hydroxylated structure may be preferred in cosmetics or pharmaceuticals for mildness .
- CAS 93982-27-5’s unsaturated chain and carboxylatoethyl group make it suitable for emulsion polymerization or as a dispersant .
Research Findings and Implications
- Thermal Stability : Saturated alkyl chains (e.g., octadecyl) improve thermal stability, whereas unsaturated analogs (e.g., octadecenyl) degrade faster at elevated temperatures .
- Solubility : Hydrophilic substituents (e.g., hydroxyl, carboxylatoethyl) reduce aggregation in water, as seen in CAS 70521-74-3 and 93982-27-5 .
- Environmental Impact : Longer alkyl chains (C18) may raise biodegradability concerns compared to shorter-chain derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


